molecular formula C21H19F2N5O2 B11202945 1-(2,5-Difluorophenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

1-(2,5-Difluorophenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

Cat. No.: B11202945
M. Wt: 411.4 g/mol
InChI Key: ZLFBQBWDBIIERL-UHFFFAOYSA-N
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Description

3-(2,5-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound that features a pyridazinone core, a morpholine ring, and a difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The morpholine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the difluorophenyl group to the pyridazinone core under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(2,5-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its analgesic properties and potential use in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may act as a cyclooxygenase-2 (COX-2) inhibitor, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-DIFLUOROPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. The presence of the morpholine ring and difluorophenyl group enhances its biological activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C21H19F2N5O2

Molecular Weight

411.4 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C21H19F2N5O2/c22-15-4-5-17(23)19(13-15)25-21(29)24-16-3-1-2-14(12-16)18-6-7-20(27-26-18)28-8-10-30-11-9-28/h1-7,12-13H,8-11H2,(H2,24,25,29)

InChI Key

ZLFBQBWDBIIERL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

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